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Cat. No.: B093187 Get Quote

Introduction

Angenomalin is a novel, potent, and highly selective small-molecule inhibitor of the

Anoctamin-7 (ANO7) receptor tyrosine kinase. Emerging research has identified aberrant

ANO7 signaling as a key driver in the progression of specific subtypes of Glioblastoma

Multiforme (GBM). Angenomalin functions as an allosteric inhibitor, binding to a unique pocket

on the ANO7 protein, thereby locking the kinase in an inactive conformation. This mechanism

prevents the downstream activation of the PI3K/Akt/mTOR pathway, which is crucial for tumor

cell proliferation, survival, and angiogenesis. These application notes provide a summary of

Angenomalin's in vitro and in vivo efficacy, along with detailed protocols for its experimental

use.

Quantitative Data Summary
The therapeutic potential of Angenomalin has been evaluated through a series of preclinical

experiments. The following tables summarize the key quantitative data regarding its efficacy

and pharmacokinetic properties.

Table 1: In Vitro Efficacy of Angenomalin Against Glioblastoma Cell Lines
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Cell Line ANO7 Expression IC50 (nM) Assay Type

U-87 MG High 15.2 ± 2.1 CellTiter-Glo®

A172 High 28.5 ± 3.5 CellTiter-Glo®

T98G Moderate 150.7 ± 11.3 CellTiter-Glo®

LN-229 Low > 10,000 CellTiter-Glo®

| Normal Human Astrocytes | Negative | > 25,000 | CellTiter-Glo® |

Table 2: In Vivo Antitumor Activity of Angenomalin in U-87 MG Xenograft Model

Treatment Group
Dose (mg/kg, p.o.,
daily)

Tumor Growth
Inhibition (%)

Average Tumor
Volume (mm³) at
Day 21

Vehicle Control 0 0% 1540 ± 180

Angenomalin 10 45% 847 ± 95

Angenomalin 25 78% 339 ± 42

| Angenomalin | 50 | 92% | 123 ± 21 |

Table 3: Pharmacokinetic Properties of Angenomalin in Mice (25 mg/kg oral dose)

Parameter Value

Half-life (t½) 8.2 hours

Cmax (Maximum Concentration) 2.5 µM

Tmax (Time to Cmax) 2.0 hours

| Bioavailability (F%) | 45% |

Signaling Pathway and Workflow Diagrams
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The following diagrams illustrate the proposed mechanism of action of Angenomalin and a

typical experimental workflow for its evaluation.
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Click to download full resolution via product page

Caption: Proposed signaling pathway of the ANO7 receptor and the inhibitory action of

Angenomalin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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